molecular formula C13H17NO3 B13446777 Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate CAS No. 104330-55-4

Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate

Cat. No.: B13446777
CAS No.: 104330-55-4
M. Wt: 235.28 g/mol
InChI Key: OKFWGFFGHUJULP-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is derived from the reaction of ethyl acetoacetate with 2,3-dimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,3-dimethylanilino)-2-oxopropanoate
  • Ethyl 3-(2,4-dimethylanilino)-3-oxopropanoate
  • Ethyl 3-(2,5-dimethylanilino)-3-oxopropanoate

Uniqueness

Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and biological activity. The presence of methyl groups at the 2 and 3 positions of the aniline ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

CAS No.

104330-55-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)8-12(15)14-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,14,15)

InChI Key

OKFWGFFGHUJULP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC(=C1C)C

Origin of Product

United States

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